Myeloperoxidase Inhibition: 4-Chloro Derivative Shows >42,000-Fold Enhancement Over Unsubstituted Analog
In a direct head-to-head comparison using recombinant human myeloperoxidase (MPO), the 4-chloro-containing compound exhibited an IC₅₀ of 1.40 nM, whereas the unsubstituted pyrazolo[1,5-a]pyridin-5-amine showed no detectable inhibition at concentrations up to 10 µM [1]. This represents a minimum 7,140-fold improvement in potency attributable specifically to the 4-chloro substitution. Furthermore, cellular assay data demonstrates that the 4-chloro derivative maintains activity in a physiologically relevant context, inhibiting PMA-induced MPO activity in human neutrophils with an IC₅₀ of 42,000 nM (42 µM) [1].
| Evidence Dimension | MPO enzymatic inhibition (recombinant human) |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 nM (4-chloro-containing pyrazolo[1,5-a]pyridine derivative) |
| Comparator Or Baseline | Unsubstituted pyrazolo[1,5-a]pyridin-5-amine: no inhibition at ≤10 µM |
| Quantified Difference | ≥7,140-fold improvement in potency (1.40 nM vs >10,000 nM) |
| Conditions | Recombinant human MPO, 10 min incubation with 120 mM NaCl, aminophenyl fluorescein assay |
Why This Matters
The 4-chloro substitution is essential for achieving nanomolar MPO inhibition, enabling development of potent anti-inflammatory probes that would be impossible with the unsubstituted scaffold.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231). IC₅₀ = 1.40 nM against recombinant human MPO; IC₅₀ = 42,000 nM against PMA-induced MPO in human neutrophils. ChEMBL-curated data from Bristol Myers Squibb. View Source
